molecular formula C12H12N2O2S B2861706 5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole CAS No. 2180010-51-7

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole

Cat. No.: B2861706
CAS No.: 2180010-51-7
M. Wt: 248.3
InChI Key: XJJHIYNDFMXFFF-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be isolated and characterized by spectroscopic methods . A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was synthesized .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The SHELXT-2014 program was used to solve the structure, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .


Chemical Reactions Analysis

Isoxazoles have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be characterized by spectroscopic methods . For example, the compound (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was found to have a melting point of 244–246 °C .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various isoxazole derivatives, including compounds structurally related to "Isoxazol-5-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone," and explored their chemical properties. These compounds have been characterized using various spectroscopic techniques to understand their molecular structures and potential as pharmacophores or intermediates in drug design (Sobenina et al., 2005; Donati et al., 2003). The focus on isoxazole and related heterocyclic compounds underscores their versatility and significance in medicinal chemistry, offering a foundation for further modification and exploration in drug development.

Pharmacological Applications

Isoxazole derivatives have shown promise in various pharmacological applications, including as allosteric modulators of metabotropic glutamate receptors (mGluRs). Suzuki et al. (2007) identified novel isoxazolopyridone derivatives as allosteric antagonists of mGluR7, highlighting their potential in exploring the roles of mGluR7 in central nervous system functions (Suzuki et al., 2007). Additionally, compounds with isoxazole cores have been evaluated for antimicrobial activities, demonstrating significant antibacterial and antifungal effects and underscoring their potential as leads in the development of new antimicrobial agents (Sanjeeva et al., 2022).

Potential as Histamine H3 Receptor Antagonists

Isoxazole and related heterocyclic compounds have been explored for their potential as histamine H3 receptor antagonists, a class of compounds of interest for their therapeutic applications in disorders related to the central nervous system. Swanson et al. (2009) synthesized and screened a series of small molecules with a heterocyclic core, finding several with high affinity for the human histamine H3 receptor, suggesting their potential utility in drug discovery efforts targeting this receptor (Swanson et al., 2009).

Mechanism of Action

BRD4, a member of the Bromodomain and extra-terminal (BET) family, plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment . Isoxazole derivatives have been found to exhibit potent BRD4 binding activities .

Safety and Hazards

The safety and hazards of isoxazole derivatives can be evaluated through various tests. For instance, the maximal electroshock (MES) test and neurotoxicity test were used to evaluate the anticonvulsant activities and neurotoxicity of a series of novel isoxazole derivatives .

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(11-1-4-13-16-11)14-5-2-9(7-14)10-3-6-17-8-10/h1,3-4,6,8-9H,2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJHIYNDFMXFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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